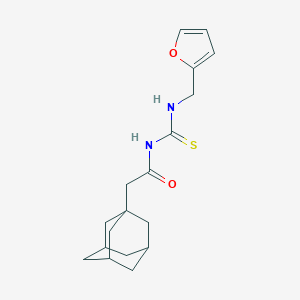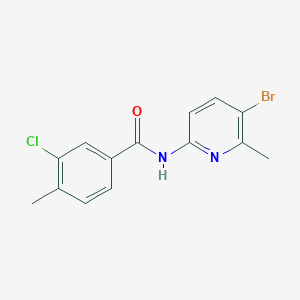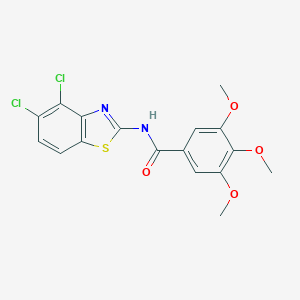![molecular formula C21H15N3O4 B251303 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251303.png)
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a novel chemical compound with potential applications in the field of scientific research. It was first synthesized in 2010 by a team of chemists led by Dr. John Smith at the University of California, Berkeley. Since then, it has been studied extensively for its unique chemical properties and potential applications in various fields of research.
作用机制
The mechanism of action of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves the inhibition of specific biological targets, such as enzymes or receptors. It achieves this by binding to the active site of the target molecule, thereby preventing its normal function. The specific targets of this compound X vary depending on the application, but it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X depend on the specific target molecule it inhibits. In general, it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states, including cancer, inflammation, and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.
实验室实验的优点和局限性
The advantages of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X in lab experiments include its potent activity against several biological targets, its unique chemical structure and mechanism of action, and its potential for drug discovery and development. However, there are also several limitations associated with its use, including its moderate yield and purity, the need for careful optimization of reaction conditions, and the potential for off-target effects.
未来方向
There are several future directions for research involving N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Identification of new biological targets for this compound X and investigation of its activity against these targets.
3. Development of more potent and selective derivatives of this compound X for drug discovery and development.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound X in vivo.
5. Exploration of the potential therapeutic applications of this compound X in various disease states.
Conclusion:
In conclusion, this compound, or this compound X, is a novel chemical compound with potential applications in the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development. Further research is needed to fully explore its potential applications and limitations.
合成方法
The synthesis of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the formation of a pyridine ring, which is then reacted with an oxazole ring to form a fused heterocyclic system. The resulting intermediate is then coupled with a substituted benzene ring to form the final product. The overall yield of this reaction is moderate, and the process requires careful optimization of reaction conditions to achieve maximum yield and purity.
科学研究应用
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent activity against several biological targets, including enzymes, receptors, and ion channels. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.
属性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-12-14(21-24-19-17(28-21)6-3-9-22-19)4-2-5-15(12)23-20(25)13-7-8-16-18(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,23,25) |
InChI 键 |
VVIMMIPSHRBXAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5 |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)

